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Compound of Interest

Compound Name: Cycloundecyne

Cat. No.: B1218371 Get Quote

An In-depth Technical Guide to Cycloundecyne: Structure, Properties, and Applications

Introduction
Cycloundecyne is a cycloalkyne, a class of organic molecules characterized by a carbon-

carbon triple bond within a ring structure.[1] As a medium-sized ring, cycloundecyne exhibits

significant ring strain, which profoundly influences its stability and reactivity. This inherent strain

makes it a valuable reagent in chemical synthesis, particularly in the field of bioorthogonal

chemistry. This guide provides a comprehensive overview of the structure, properties,

synthesis, and applications of cycloundecyne, with a focus on its utility for researchers,

scientists, and professionals in drug development.

Molecular Structure and Properties
Cycloundecyne possesses the chemical formula C₁₁H₁₈.[1][2] The defining feature of its

structure is an eleven-membered carbon ring containing a single triple bond. This configuration

forces the C-C≡C-C dihedral angle to deviate significantly from the ideal 180°, leading to

substantial angle and torsional strain.[3][4][5] This high degree of strain is the primary driver of

its reactivity.

Physicochemical Properties
The key physicochemical properties of cycloundecyne are summarized in the table below.

These computed properties provide essential information for its handling and application in

experimental settings.
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Property Value Reference

Molecular Formula C₁₁H₁₈ [1][2]

Molecular Weight 150.26 g/mol [1][2]

Exact Mass 150.140850574 Da [1]

IUPAC Name Cycloundecyne [1]

CAS Number 702-32-9 [1][2]

SMILES C1CCCCC#CCCCC1 [1]

InChIKey
PJIYBBSKJDMKBC-

UHFFFAOYSA-N
[1][2]

XLogP3-AA 4.8 [1]

Hydrogen Bond Donor Count 0 [1]

Hydrogen Bond Acceptor

Count
0 [1]

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of cycloundecyne.

The following table outlines the expected spectroscopic signatures based on its structure.
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Spectroscopy Type Expected Signature

¹H NMR

Multiple signals in the aliphatic region (δ 1.0-2.5

ppm) corresponding to the methylene protons of

the ring. Protons adjacent to the alkyne may

show a downfield shift.

¹³C NMR

Signals for the sp-hybridized carbons of the

alkyne would appear in the range of δ 80-100

ppm. Multiple signals in the aliphatic region (δ

20-40 ppm) for the sp³-hybridized carbons.

IR Spectroscopy

A characteristic weak C≡C stretching absorption

band is expected around 2100-2260 cm⁻¹. C-H

stretching bands for sp³ hybridized carbons

would appear just below 3000 cm⁻¹.

Mass Spectrometry
The molecular ion peak (M⁺) would be observed

at m/z = 150.26.

Synthesis and Reactivity
Due to its high reactivity, cycloundecyne is often synthesized and used in situ.[6] A common

synthetic approach involves the dehydrohalogenation of a suitable precursor.

General Synthetic Protocol: Dehydrohalogenation
A representative synthesis of cycloundecyne can be achieved through the double

dehydrohalogenation of 1,2-dibromocycloundecane. This method is analogous to the synthesis

of other medium-ring cycloalkynes like cyclodecyne.[6]

Experimental Protocol:

Precursor Preparation: Cycloundecene is brominated to yield 1,2-dibromocycloundecane.

Reaction Setup: The 1,2-dibromocycloundecane is dissolved in a high-boiling point, inert

solvent (e.g., mineral oil).
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Base Addition: A strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide, is

slowly added to the reaction mixture at an elevated temperature.

Reaction Progression: The mixture is heated under reflux to promote the double elimination

of hydrogen bromide, leading to the formation of the triple bond.

Workup and Isolation: The reaction is quenched, and the product is typically used

immediately in a subsequent reaction (e.g., a cycloaddition) rather than being isolated and

stored.[6]

General Synthesis Workflow for Cycloundecyne

Starting Material Synthetic Steps
Intermediate

Final Product

Cycloundecene BrominationBr₂

1,2-Dibromocycloundecane

Double
Dehydrohalogenation

Cycloundecyne
(used in situ)

Strong Base
(e.g., NaNH₂)

Click to download full resolution via product page

A generalized workflow for the synthesis of cycloundecyne.

Reactivity in Copper-Free Click Chemistry
The primary application of cycloundecyne stems from its high reactivity in strain-promoted

azide-alkyne cycloaddition (SPAAC) reactions.[7][8] This type of "click chemistry" is

bioorthogonal, meaning it can proceed within a biological system without interfering with native

biochemical processes.[7] The high ring strain of cycloundecyne significantly lowers the

activation energy for the [3+2] cycloaddition with azides, obviating the need for a cytotoxic

copper(I) catalyst.[7][9]
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Reactants

Reaction

Product

Cycloundecyne
(Strained Alkyne)

[3+2] Cycloaddition

Azide-modified
Biomolecule (R-N₃)

Stable Triazole Adduct
(Bioconjugate)

Copper-Free
(Bioorthogonal)

Click to download full resolution via product page

Logical flow of a SPAAC reaction involving cycloundecyne.

Applications in Drug Development and Research
The ability to perform click chemistry in the absence of a metal catalyst makes cycloundecyne
and its derivatives highly valuable tools in chemical biology and drug development.[10][11]

Bioconjugation: Cycloundecyne can be used to label biomolecules, such as proteins and

nucleic acids, that have been functionalized with an azide group. This allows for the

attachment of reporter molecules like fluorescent dyes or affinity tags.[10]

Drug Discovery: In drug discovery, click chemistry is employed in the synthesis of compound

libraries and for linking drug molecules to targeting moieties.[11]

Materials Science: The robust nature of the triazole linkage formed in click reactions is

utilized in the development of novel polymers and functionalized surfaces.[10]
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Computational Modeling
Computational studies, such as those using density functional theory (DFT), can provide

insights into the structure, stability, and reactivity of cycloundecyne.[12] Molecular modeling

helps in understanding the strain energy and predicting the reaction kinetics of SPAAC

reactions.[13][14][15] These computational approaches are invaluable for designing new

strained alkynes with tailored reactivity for specific applications.
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Key Aspects of Cycloundecyne

Core Properties

Consequences & Applications
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Relationship between the structure and utility of cycloundecyne.

Conclusion
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Cycloundecyne is a strained cycloalkyne with significant utility in modern organic chemistry.

Its high reactivity, driven by ring strain, makes it an ideal substrate for copper-free click

chemistry. This property has led to its widespread use in bioconjugation, drug discovery, and

materials science, enabling the precise and efficient modification of complex molecules in

diverse environments. Further research into the synthesis and reactivity of cycloundecyne and

other strained alkynes will undoubtedly continue to expand the toolkit available to chemists and

biologists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [cycloundecyne structure and properties]. BenchChem,
[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1218371#cycloundecyne-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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